molecular formula C12H17NOS B14826342 3-Cyclopropoxy-4-isopropyl-2-(methylthio)pyridine

3-Cyclopropoxy-4-isopropyl-2-(methylthio)pyridine

Cat. No.: B14826342
M. Wt: 223.34 g/mol
InChI Key: FGIBZXHQKFQIFM-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-4-isopropyl-2-(methylthio)pyridine is an organic compound with the molecular formula C12H17NOS It contains a pyridine ring substituted with cyclopropoxy, isopropyl, and methylthio groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-4-isopropyl-2-(methylthio)pyridine typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsSpecific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to scale up the process. This includes the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and efficiency. The choice of solvents, temperature control, and reaction time are critical factors in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-4-isopropyl-2-(methylthio)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized pyridine derivatives .

Scientific Research Applications

3-Cyclopropoxy-4-isopropyl-2-(methylthio)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-4-isopropyl-2-(methylthio)pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, depending on the pathway involved. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropoxy-4-isopropyl-2-(methylthio)pyridine stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity.

Properties

Molecular Formula

C12H17NOS

Molecular Weight

223.34 g/mol

IUPAC Name

3-cyclopropyloxy-2-methylsulfanyl-4-propan-2-ylpyridine

InChI

InChI=1S/C12H17NOS/c1-8(2)10-6-7-13-12(15-3)11(10)14-9-4-5-9/h6-9H,4-5H2,1-3H3

InChI Key

FGIBZXHQKFQIFM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=NC=C1)SC)OC2CC2

Origin of Product

United States

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